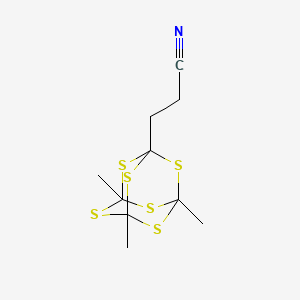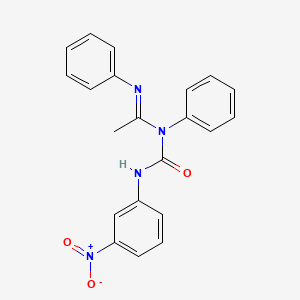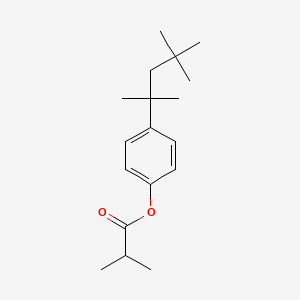
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a methoxyamine derivative with a tetrahydropyridine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The industrial process also incorporates purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine exerts its effects involves its interaction with specific molecular targets. These interactions can activate or inhibit various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine include other methoxyamine derivatives and tetrahydropyridine-containing compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of a methoxy group and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine |
InChI |
InChI=1S/C8H14N2O/c1-7(10-11-2)8-4-3-5-9-6-8/h4,9H,3,5-6H2,1-2H3/b10-7+ |
Clave InChI |
TZFNOBGSZJAFME-JXMROGBWSA-N |
SMILES isomérico |
C/C(=N\OC)/C1=CCCNC1 |
SMILES canónico |
CC(=NOC)C1=CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)




![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)

![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)

